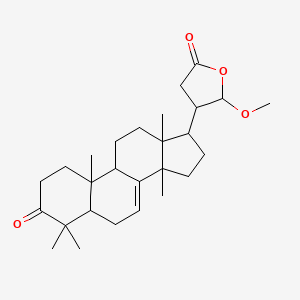

3-Oxo-21alpha-methoxy-24,25,26,27-tetranortirucall-7-ene-23(21)-lactone

Description

Molecular Formula and Systematic Nomenclature

The molecular composition of 3-Oxo-21alpha-methoxy-24,25,26,27-tetranortirucall-7-ene-23(21)-lactone has been definitively established through high-resolution mass spectrometry and elemental analysis. The compound possesses a molecular formula of C27H40O4, corresponding to a molecular weight of 428.6 grams per mole. This molecular formula indicates eight degrees of unsaturation, which are accounted for by the presence of multiple ring systems characteristic of the tirucallane skeleton, one double bond, and the lactone carbonyl functionality.

The systematic nomenclature of this compound reflects its complex polycyclic structure and functional group arrangement. According to International Union of Pure and Applied Chemistry nomenclature standards, the compound is designated as 5-methoxy-4-(4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)oxolan-2-one. This systematic name comprehensively describes the complete structural framework, including the cyclopenta[a]phenanthrene core system with its specific substitution pattern and the oxolan-2-one (lactone) moiety.

The compound is registered under Chemical Abstracts Service number 1260173-73-6, providing a unique identifier for database searches and chemical procurement. Alternative nomenclature systems have also been employed in the literature, with some sources referring to the compound using the more descriptive tirucallane-based nomenclature that emphasizes its biogenetic origin and structural relationship to other members of this triterpenoid family.

Properties

IUPAC Name |

5-methoxy-4-(4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40O4/c1-24(2)20-8-7-19-18(25(20,3)12-11-21(24)28)10-14-26(4)17(9-13-27(19,26)5)16-15-22(29)31-23(16)30-6/h7,16-18,20,23H,8-15H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFNPHQKEXAQLKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC=C3C(C2(CCC1=O)C)CCC4(C3(CCC4C5CC(=O)OC5OC)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent Extraction

Fresh or dried stem bark is ground and subjected to solvent extraction using polar solvents such as methanol or ethanol. The crude extract is concentrated under reduced pressure to yield a resinous material.

Chromatographic Purification

The crude extract undergoes column chromatography (e.g., silica gel, Sephadex LH-20) with gradient elution systems (e.g., hexane-ethyl acetate, chloroform-methanol). Fractions containing the target compound are identified via thin-layer chromatography (TLC) and combined. High-performance liquid chromatography (HPLC) may further refine purity (>95%).

Key Parameters for Extraction

| Parameter | Conditions | Source |

|---|---|---|

| Solvent | Methanol, Ethanol | |

| Column Material | Silica gel (200–300 mesh) | |

| Elution System | Hexane:Ethyl Acetate (8:1 to 1:1) | |

| Purity Post-HPLC | >95% |

Challenges and Optimization

Stereochemical Complexity

The 21alpha-methoxy group and tetranortirucallane skeleton demand rigorous stereochemical control. Enzymatic methods (e.g., Nov435) or chiral auxiliaries may mitigate epimerization risks.

Yield Limitations in Natural Extraction

Extraction yields from A. grandifolia are typically low (<0.1% w/w). Semi-synthesis—combining natural precursors with chemical modification—could improve scalability.

Scalability of Synthetic Routes

Multi-step syntheses face scalability hurdles. Continuous-flow systems or microwave-assisted reactions might enhance efficiency for steps like oxidation or lactonization.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

3-Oxo-21alpha-methoxy-24,25,26,27-tetranortirucall-7-ene-23(21)-lactone undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms to form oxides.

Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized triterpenoids, while reduction may produce more reduced forms of the compound .

Scientific Research Applications

3-Oxo-21alpha-methoxy-24,25,26,27-tetranortirucall-7-ene-23(21)-lactone has several scientific research applications:

Chemistry: Used as a standard for chromatographic analysis and as a precursor for synthesizing other complex molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and as a reference compound in quality control

Mechanism of Action

The mechanism of action of 3-Oxo-21alpha-methoxy-24,25,26,27-tetranortirucall-7-ene-23(21)-lactone involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

3-Oxo-24,25,26,27-tetranortirucall-7-ene-23(21)-lactone (Compound B)

3α-Hydroxy-21β-methoxy-24,25,26,27-tetranortirucall-7-ene-23(21)-lactone (Compound C)

3α-Acetoxy-24,25,26,27-tetranortirucalla-7-ene-23(21)-lactone (Compound D)

Laxiracemosin H (Compound E)

- Source : Dysoxylum lenticellatum .

- Structure : A tirucallane-type alkaloid with a nitrogen-containing moiety, distinct from the oxygen-rich lactone framework of Compound A.

Tabulated Comparison

Table 1 : Structural and Bioactive Profiles of Compound A and Analogs

Biological Activity

3-Oxo-21alpha-methoxy-24,25,26,27-tetranortirucall-7-ene-23(21)-lactone is a triterpenoid compound isolated from the stem barks of Aphanamixis grandifolia. This compound has garnered attention for its potential cytotoxic properties against various tumor cell lines. This article explores its biological activity, including detailed research findings and case studies.

- Molecular Formula : C27H40O4

- Molecular Weight : 428.6041 g/mol

- CAS Number : 1260173-73-6

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against multiple cancer cell lines. The following table summarizes the cytotoxic activities observed in various studies:

These results suggest that the compound has a potent inhibitory effect on cell proliferation across different types of cancer.

The precise mechanism by which this compound exerts its cytotoxic effects is still under investigation. However, it is hypothesized that its activity may involve the induction of apoptosis in cancer cells, potentially through the modulation of signaling pathways related to cell survival and death.

Study on Tumor Cell Lines

In a study published in Phytochemistry, researchers isolated several triterpenoids from Aphanamixis grandifolia, including this compound. The isolated compounds were subjected to in vitro assays against five tumor cell lines (MCF-7, HeLa, HepG2, SGC-7901, and BGC-823). The study concluded that this compound demonstrated notable cytotoxicity compared to other isolated triterpenoids .

Mechanistic Insights

Another investigation focused on the molecular mechanisms underlying the cytotoxic effects of this compound. The study found that treatment with this compound led to increased levels of reactive oxygen species (ROS) in treated cells. This increase was associated with DNA damage and subsequent activation of apoptotic pathways .

Q & A

Q. How is 3-Oxo-21α-methoxy-24,25,26,27-tetranortirucall-7-ene-23(21)-lactone isolated from natural sources?

Methodological Answer: The compound is isolated from the stem barks of Aphanamixis grandifolia using sequential chromatographic techniques. Fresh plant material is dried, powdered, and extracted with solvents like methanol or ethyl acetate. The crude extract undergoes silica gel column chromatography for initial fractionation, followed by reversed-phase (RP-18) and Sephadex LH-20 chromatography for further purification. Final purity is confirmed via HPLC with UV detection at 254 nm .

Q. What analytical techniques are used to confirm its structural identity?

Methodological Answer: Structural elucidation combines nuclear magnetic resonance (NMR; ¹H, ¹³C, and 2D experiments), high-resolution mass spectrometry (HR-MS), and infrared (IR) spectroscopy. Key functional groups (e.g., the lactone ring and methoxy group) are identified via IR peaks at ~1740 cm⁻¹ (C=O stretch) and ¹H NMR signals at δ 3.3–3.5 ppm (methoxy protons). X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. What in vitro models are used to evaluate its cytotoxicity?

Methodological Answer: Cytotoxicity is assessed using the MTT assay on human cancer cell lines (e.g., HeLa, MCF-7, A549). Cells are incubated with the compound at concentrations ranging from 1–100 μM for 48–72 hours. IC₅₀ values are calculated using nonlinear regression analysis. Positive controls (e.g., doxorubicin) and solvent controls (DMSO ≤0.1% v/v) are included to validate assay conditions .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer: Due to acute oral toxicity (GHS Category 4) and skin/eye irritation risks, researchers must wear nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood to avoid aerosol inhalation. Storage requires airtight containers at -20°C (powder) or -80°C (DMSO solutions). Spills should be neutralized with inert absorbents and disposed of as hazardous waste .

Advanced Research Questions

Q. What signaling pathways mediate its cytotoxic effects?

Methodological Answer: Mechanistic studies suggest induction of apoptosis via caspase-3/7 activation and Bcl-2 family protein modulation. Western blotting and flow cytometry (Annexin V/PI staining) are used to track apoptotic markers. RNA-seq or phosphoproteomics can identify upstream pathways (e.g., MAPK/ERK or PI3K/AKT). Co-treatment with inhibitors (e.g., Z-VAD-FMK for caspases) validates pathway specificity .

Q. How can researchers address its poor aqueous solubility in experimental design?

Methodological Answer: Solubility is enhanced using DMSO as a stock solvent (≤10 mM), followed by dilution in culture media containing cyclodextrins or surfactants (e.g., Tween-80). For in vivo studies, nanoformulations (liposomes or PLGA nanoparticles) improve bioavailability. Dynamic light scattering (DLS) monitors particle size stability, while dialysis assays quantify drug release kinetics .

Q. What structural analogs show improved bioactivity, and how are they designed?

Methodological Answer: Structure-activity relationship (SAR) studies focus on modifying the lactone ring and methoxy group. Semi-synthetic derivatives (e.g., 21α-ethoxy or 24-demethyl analogs) are synthesized via acetylation or oxidation. Cytotoxicity is compared using parallel MTT assays. Molecular docking (AutoDock Vina) predicts interactions with targets like tubulin or topoisomerase II, guiding rational design .

Q. How should in vivo pharmacokinetic studies be designed for this compound?

Methodological Answer: Administer the compound intravenously (1–5 mg/kg) or orally (10–20 mg/kg) in rodent models. Blood samples collected at intervals (0.5–24 hours) are analyzed via LC-MS/MS to calculate AUC, Cₘₐₓ, and t₁/₂. Tissue distribution studies require organ homogenization and extraction with acetonitrile. Metabolites are identified using UPLC-QTOF-MS with positive/negative ion switching .

Q. How can discrepancies in cytotoxicity data across studies be resolved?

Methodological Answer: Variability often arises from differences in cell line origins (ATCC vs. local repositories), passage numbers, or serum concentrations in media. Standardize assays using ISO-certified cell lines and pre-tested FBS. Include replicate experiments (n ≥ 3) and report IC₅₀ values with 95% confidence intervals. Cross-validate results with alternative assays (e.g., SRB or clonogenic survival) .

Q. What techniques identify protein targets of this compound?

Methodological Answer: Target deconvolution employs pull-down assays using biotinylated derivatives and streptavidin beads. Eluted proteins are identified via LC-MS/MS. Surface plasmon resonance (SPR) measures binding kinetics to recombinant proteins. CRISPR-Cas9 knockout libraries or siRNA screens can pinpoint genetic vulnerabilities linked to the compound’s mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.